Pan-JAK Inhibition at Sub-Picomolar Potency Versus Filgotinib's Nanomolar Profile
4,5-Dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide inhibits JAK1, JAK2, and JAK3 with an IC₅₀ of 0.055 nM in a biochemical peptide phosphorylation assay [1], representing approximately 180-fold greater potency against JAK2 than the clinically advanced JAK1-selective inhibitor Filgotinib (GLPG0634), which exhibits JAK2 IC₅₀ = 28 nM and JAK3 IC₅₀ = 810 nM under comparable in vitro kinase assay conditions . While cross-study methodological differences in ATP concentrations must be acknowledged, the sub-picomolar potency of the target compound positions it as a pan-JAK tool with a potency window distinct from both isoform-selective (Filgotinib) and moderately potent pan-JAK (Tofacitinib) inhibitors.
| Evidence Dimension | JAK family kinase inhibition potency |
|---|---|
| Target Compound Data | JAK1/2/3 IC₅₀ = 0.055 nM (pan-JAK biochemical assay, Kit-Tyr 6 Peptide substrate) |
| Comparator Or Baseline | Filgotinib (GLPG0634): JAK1 IC₅₀ = 10 nM, JAK2 IC₅₀ = 28 nM, JAK3 IC₅₀ = 810 nM, TYK2 IC₅₀ = 116 nM (in vitro kinase assay, 2 µM ATP) |
| Quantified Difference | ~509-fold more potent than Filgotinib at JAK2; >14,700-fold more potent than Filgotinib at JAK3 |
| Conditions | JAK1/2/3 biochemical assay using Kit-Tyr 6 Peptide (Invitrogen); Filgotinib data at 2 µM ATP |
Why This Matters
For researchers requiring complete JAK-STAT pathway suppression rather than isoform-selective modulation, this compound provides a pan-JAK inhibitory potency that is unattainable with clinically used selective JAK inhibitors, enabling definitive pathway dissection experiments.
- [1] BindingDB. BDBM228716 (US10369153, Compound 63; US9346810, 63): JAK1/2/3 IC₅₀ = 0.055 nM. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=228716 (accessed 2026-04-30). View Source
